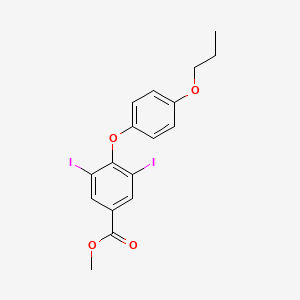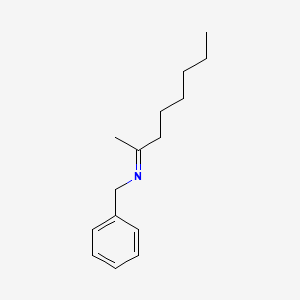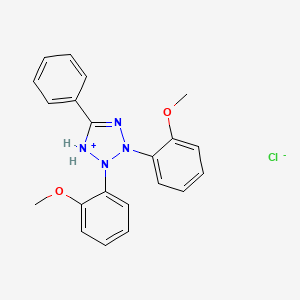diphenyl-lambda~5~-phosphane CAS No. 158871-10-4](/img/structure/B12560097.png)
[(2-Methylphenyl)methyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C27H26O2P2. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of phosphine oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenophosphines, organolithium compounds, and Grignard reagents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphine derivatives, such as phosphine oxides and substituted phosphines. These products are often used as intermediates in the synthesis of more complex organophosphorus compounds .
Aplicaciones Científicas De Investigación
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structural properties allow it to interact with biological membranes, potentially affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane include:
Dimethylphenylphosphine: A simpler phosphine derivative with similar reactivity.
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Bis(2-methylphenyl)phosphine: A related compound with two methylphenyl groups attached to the phosphorus atom.
Uniqueness
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Propiedades
Número CAS |
158871-10-4 |
|---|---|
Fórmula molecular |
C20H19OP |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1-(diphenylphosphorylmethyl)-2-methylbenzene |
InChI |
InChI=1S/C20H19OP/c1-17-10-8-9-11-18(17)16-22(21,19-12-4-2-5-13-19)20-14-6-3-7-15-20/h2-15H,16H2,1H3 |
Clave InChI |
FYGNFHZYXFIZCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)



![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)





